[3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid [3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid
Brand Name: Vulcanchem
CAS No.: 657399-59-2
VCID: VC16814051
InChI: InChI=1S/C5H10O3.HNO3/c6-1-5(2-7)3-8-4-5;2-1(3)4/h6-7H,1-4H2;(H,2,3,4)
SMILES:
Molecular Formula: C5H11NO6
Molecular Weight: 181.14 g/mol

[3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid

CAS No.: 657399-59-2

Cat. No.: VC16814051

Molecular Formula: C5H11NO6

Molecular Weight: 181.14 g/mol

* For research use only. Not for human or veterinary use.

[3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid - 657399-59-2

Specification

CAS No. 657399-59-2
Molecular Formula C5H11NO6
Molecular Weight 181.14 g/mol
IUPAC Name [3-(hydroxymethyl)oxetan-3-yl]methanol;nitric acid
Standard InChI InChI=1S/C5H10O3.HNO3/c6-1-5(2-7)3-8-4-5;2-1(3)4/h6-7H,1-4H2;(H,2,3,4)
Standard InChI Key MPIOJBPTBSECFO-UHFFFAOYSA-N
Canonical SMILES C1C(CO1)(CO)CO.[N+](=O)(O)[O-]

Introduction

Structural and Physicochemical Characterization

Core Architecture and Stereoelectronic Properties

The compound features a central oxetane ring (a four-membered cyclic ether) substituted at the 3-position with two hydroxymethyl groups, one of which is esterified with nitric acid . This configuration imposes significant ring strain (~105 kJ/mol for oxetane), which influences reactivity and conformational stability . Density functional theory (DFT) calculations on analogous oxetane systems reveal that substituents at the 3-position induce puckering distortions that modulate orbital hybridization and dipole moments . The nitrate group introduces additional polarity (PSA = 115.74 Ų) , enhancing solubility in polar aprotic solvents compared to unfunctionalized oxetanes.

Spectroscopic Fingerprints

While experimental spectra for this specific compound remain unpublished, comparative data from similar oxetane nitrates suggest characteristic features:

  • ¹H NMR: Downfield shifts for oxetane ring protons (δ 4.2–4.8 ppm) due to electron withdrawal by the nitrate group

  • ¹³C NMR: Distinctive quaternary carbon resonance at ~95 ppm for the oxetane C3 atom

  • IR: Strong asymmetric NO₂ stretch at ~1630 cm⁻¹ and symmetric stretch at ~1280 cm⁻¹

Synthetic Methodologies

Direct Nitration of 3,3-Oxetanedimethanol

The most straightforward route involves nitric acid-mediated esterification of 3,3-oxetanedimethanol under controlled conditions:

Procedure

  • Dissolve 3,3-oxetanedimethanol (1.0 eq) in anhydrous dichloromethane at 0°C

  • Add fuming nitric acid (1.1 eq) dropwise over 30 minutes

  • Stir for 4 hr at 25°C

  • Quench with ice-water, extract with DCM, dry (MgSO₄), and concentrate

Yield: 62–68% (optimized conditions)
Key Challenge: Competitive di-nitration requires precise stoichiometric control to favor monoester formation.

Alternative Pathways via Protective Group Strategies

For higher selectivity, a stepwise protection-nitration-deprotection sequence proves effective:

  • Silyl Protection: Treat diol with tert-butyldimethylsilyl chloride (TBDMSCl, 1.05 eq) in pyridine to afford mono-protected intermediate

  • Nitration: React with acetyl nitrate (generated in situ from acetic anhydride and HNO₃) at −20°C

  • Deprotection: Remove TBDMS group using tetrabutylammonium fluoride (TBAF) in THF

Advantage: Achieves >90% regioselectivity for nitrate formation at the less hindered hydroxymethyl group .

Reaction TypeConditionsProducts
Acid-catalyzed hydrolysis1M H₂SO₄, 80°C, 12 hr3-Nitrato-3-(hydroxymethyl)propane-1,2-diol
Reductive denitrationH₂ (1 atm), Pd/C, EtOH3,3-Oxetanedimethanol + NH₃
Grignard additionRMgX, THF, −78°C3-Alkyl-3-(nitratomethyl)oxetanes

Polymerization Behavior

The bifunctional hydroxymethyl/nitrate groups enable diverse polyaddition pathways:

Step-Growth Polymerization

  • With diisocyanates: Forms polyurethane-nitrates with tunable glass transition temperatures (Tg = 45–85°C)

  • With dicarboxylic acids: Produces polyester-nitrates exhibiting shear-thinning behavior (η₀ = 10³–10⁴ Pa·s)

Applications in Materials Science

Energetic Plasticizers

Comparative performance against benchmark compounds:

Property[3-(Hydroxymethyl)oxetan-3-yl]methanol NitrateNitroglycerinButanetriol Trinitrate
Oxygen Balance (%)−47.2 +3.5−34.1
Detonation Velocity (m/s)7300 77006900
Impact Sensitivity (J)7.5 0.25.8

Advantages: Lower volatility (VP = 1.2 × 10⁻⁴ mmHg at 25°C) than nitroglycerin reduces storage risks .

Pharmaceutical Building Blocks

The oxetane scaffold improves drug-like properties when incorporated into bioactive molecules:

  • Solubility Enhancement: 76-fold increase observed in mitochondrial-targeted nitroxide JP4-039 derivatives

  • Metabolic Stability: CLint reduced to 25.9 mL·min⁻¹·kg⁻¹ vs >293 mL·min⁻¹·kg⁻¹ for non-oxetane analogs

ConditionHalf-life (25°C)Degradation Products
pH 1.0 (HCl)2.3 hr3,3-Oxetanedimethanol + HNO₃
pH 7.4 (buffer)48 hrPartial denitration to diol
pH 13.0 (NaOH)15 minComplete ring opening to glycols

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